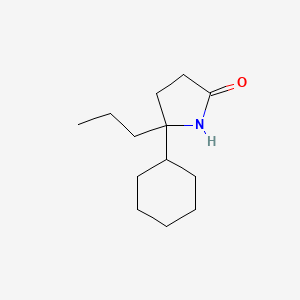

5-Cyclohexyl-5-propyl-2-pyrrolidinone

Description

Overview of 2-Pyrrolidinone (B116388) Heterocycles in Academic Chemistry

The 2-pyrrolidinone, or γ-lactam, is a five-membered cyclic amide that serves as a cornerstone in both industrial and academic chemistry. combichemistry.comatamanchemicals.com It is a colorless liquid or solid depending on temperature, and is miscible with water and a wide range of organic solvents. atamanchemicals.comchemicalbook.com First synthesized in 1889, 2-pyrrolidinone is now produced commercially on a large scale, primarily through the reaction of γ-butyrolactone with ammonia. atamanchemicals.comchemicalbook.com

The chemical reactivity of the 2-pyrrolidinone ring makes it a versatile synthetic intermediate. chemicalbook.com Key reactions include ring-opening hydrolysis to form 4-aminobutyric acid, polymerization to create Nylon 4, and various substitution reactions at the nitrogen atom or the carbon atoms alpha to the carbonyl group. chemicalbook.com Its derivatives are integral to numerous applications, serving as high-boiling point polar solvents, intermediates in the synthesis of pharmaceuticals like piracetam, and as monomers for polymers such as polyvinylpyrrolidone (B124986) (PVP). chemicalbook.comchinafloc.com

Importance of Substituted Pyrrolidinone Derivatives in Modern Chemical Research

The true value of the pyrrolidinone core in modern research lies in its capacity for substitution, which allows for the creation of a vast library of derivatives with diverse properties. researchgate.netrsc.org The introduction of substituents at various positions on the ring can dramatically alter the molecule's physical, chemical, and biological characteristics. nih.gov This makes the pyrrolidinone scaffold a privileged structure in medicinal chemistry and drug discovery. rsc.orgnih.gov

Substituted pyrrolidinones are found in a wide array of biologically active compounds, exhibiting activities such as anticonvulsant, anti-inflammatory, anticancer, and antimicrobial effects. researchgate.netnih.govresearchgate.net For instance, the development of optically active 2-pyrrolidinones from starting materials like S-pyroglutamic acid has led to complex structures with potential therapeutic applications. nih.gov Synthetic chemists continuously explore new methods for creating substituted pyrrolidinones, including strategies like the coupling of organozinc reagents with N-acyliminium ions, cycloaddition reactions, and N-heterocyclic carbene (NHC)-catalyzed radical cyclizations. rsc.orgthieme-connect.comnih.govrsc.org These efforts are driven by the need for structurally novel compounds that can serve as leads in drug development or as specialized chemical building blocks. acs.orgnih.gov

Position of 5-Cyclohexyl-5-propyl-2-pyrrolidinone within the Broader Pyrrolidinone Research Landscape

This compound is a specific example of a 5,5-disubstituted pyrrolidinone. This subclass is characterized by the presence of two substituents on the carbon atom adjacent to the nitrogen, which creates a quaternary stereocenter. While general synthetic methods for producing 5-substituted and 5,5-disubstituted pyrrolidinones are described in the chemical literature, specific research focusing exclusively on this compound is not extensively documented in publicly available academic studies. acs.orgacs.org

Its position in the research landscape is therefore defined by its structural class rather than a history of dedicated investigation. The compound is identified by its CAS Number, 6139-33-9, and its basic chemical properties can be computationally predicted. guidechem.com The presence of both a linear alkyl chain (propyl) and a cyclic alkyl group (cyclohexyl) at the C5 position makes it an interesting, non-symmetrical molecule. The investigation of such asymmetrically substituted pyrrolidinones is an area of active research, as the nature of these substituents can significantly influence molecular conformation and biological interactions. combichemistry.com

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C13H23NO | guidechem.com |

| Molecular Weight | 209.333 g/mol | guidechem.com |

| CAS Number | 6139-33-9 | guidechem.com |

| Topological Polar Surface Area | 29.1 Ų | guidechem.com |

| Hydrogen Bond Donor Count | 1 | guidechem.com |

| Hydrogen Bond Acceptor Count | 1 | guidechem.com |

| Rotatable Bond Count | 3 | guidechem.com |

Rationale for Comprehensive Academic Investigation of Novel Pyrrolidinone Scaffolds

The continuous search for novel chemical entities is a primary driver of academic and industrial research. The pyrrolidine (B122466) ring is considered a versatile and valuable scaffold in this pursuit for several key reasons. nih.govnih.gov Its non-planar, three-dimensional structure allows for a more effective exploration of chemical space compared to flat, aromatic systems, which is a significant advantage in designing molecules that can interact with complex biological targets like proteins and enzymes. nih.govnih.gov

The ability to introduce multiple substituents with precise stereochemistry allows for fine-tuning of a molecule's properties. nih.govmdpi.com This is crucial for optimizing potency, selectivity, and pharmacokinetic profiles in drug candidates. nih.gov The development of new synthetic methodologies, such as iron-catalyzed asymmetric cross-coupling, further expands the toolkit for creating structurally diverse and enantioenriched pyrrolidine derivatives, including those with challenging quaternary stereocenters. acs.org

Structure

3D Structure

Properties

CAS No. |

6139-33-9 |

|---|---|

Molecular Formula |

C13H23NO |

Molecular Weight |

209.33 g/mol |

IUPAC Name |

5-cyclohexyl-5-propylpyrrolidin-2-one |

InChI |

InChI=1S/C13H23NO/c1-2-9-13(10-8-12(15)14-13)11-6-4-3-5-7-11/h11H,2-10H2,1H3,(H,14,15) |

InChI Key |

BHMFKSCVLGDXQQ-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1(CCC(=O)N1)C2CCCCC2 |

Origin of Product |

United States |

Structural Aspects and Stereochemical Considerations in 5 Cyclohexyl 5 Propyl 2 Pyrrolidinone Research

Analysis of the 2-Pyrrolidinone (B116388) Core and its Substituent Effects

The 2-pyrrolidinone structure is a five-membered γ-lactam, which is a cyclic amide. researchgate.net This core is not planar; instead, it exhibits a puckered conformation, a phenomenon often described as "pseudorotation," which allows it to adopt various low-energy envelope and twist forms. nih.gov This three-dimensional character is a key feature influencing how pyrrolidinone derivatives interact with biological targets. nih.gov

The electronic environment of the lactam is dominated by the amide functional group. The lone pair of electrons on the nitrogen atom can be delocalized into the adjacent carbonyl group, creating a resonance structure that imparts partial double-bond character to the C-N bond and influences the reactivity of the ring.

In 5-Cyclohexyl-5-propyl-2-pyrrolidinone, the C-5 position is uniquely disubstituted with two non-aromatic, bulky alkyl groups. This substitution has several important effects:

Creation of a Quaternary Center: The presence of both a cyclohexyl and a propyl group at the C-5 position results in a tetrasubstituted, quaternary carbon atom. The synthesis of such sterically hindered centers can be challenging. combichemistry.comnih.gov

Electronic Influence: Both the cyclohexyl and propyl groups are electron-donating via an inductive effect. This can subtly alter the electronic properties of the pyrrolidinone core, for instance, by increasing the electron density around the ring compared to unsubstituted or electron-withdrawn variants.

Steric Hindrance: The bulk of these substituents significantly influences the local geometry and can shield the amide group from intermolecular interactions.

| Feature of 2-Pyrrolidinone Core | Description | Impact of C-5 Cyclohexyl & Propyl Groups |

| Functional Group | γ-Lactam (cyclic amide) | Steric bulk may influence amide reactivity and hydrogen bonding. |

| Ring Geometry | Non-planar, puckered | Substituents influence the preferred ring pucker to minimize steric strain. |

| Key Atom | C-5 Quaternary Carbon | Creates a chiral center and significant steric hindrance. |

| Electronic Nature | Amide resonance | Alkyl groups are weakly electron-donating, modifying core electronics. |

Conformational Analysis of the Cyclohexyl and Propyl Moieties at the C-5 Position

Cyclohexyl Moiety: The cyclohexyl ring is not planar and overwhelmingly favors a chair conformation to minimize angular and torsional strain. This chair can undergo a "ring flip" to an alternative chair conformation. However, its attachment to the sterically crowded C-5 carbon of the pyrrolidinone ring will likely create a significant energetic preference for one orientation over the other to minimize steric clash with the propyl group and the rest of the lactam ring.

The combination of these two bulky groups on a single carbon atom creates substantial steric hindrance. This crowding restricts the free rotation around the C5-cyclohexyl and C5-propyl bonds. The molecule's lowest energy state will be a carefully balanced conformation that accommodates the puckering of the pyrrolidinone ring, the chair conformation of the cyclohexyl ring, and the extended nature of the propyl chain.

Stereoisomerism and Enantioselective Synthesis Implications for Pyrrolidinone Derivatives

The C-5 carbon atom in this compound is a stereocenter, as it is bonded to four different groups: the nitrogen atom (C-N bond of the ring), the C-4 methylene group (C-C bond of the ring), the cyclohexyl group, and the propyl group. Consequently, the molecule is chiral and exists as a pair of non-superimposable mirror images known as enantiomers:

(R)-5-Cyclohexyl-5-propyl-2-pyrrolidinone

(S)-5-Cyclohexyl-5-propyl-2-pyrrolidinone

Standard, non-stereoselective synthesis methods would produce a 1:1 racemic mixture of these two enantiomers. However, in pharmacological contexts, individual enantiomers often exhibit different biological activities and metabolic profiles. nih.govnih.gov Therefore, the ability to selectively synthesize one enantiomer over the other is of paramount importance.

The development of enantioselective syntheses for substituted pyrrolidinones is an active area of research. mdpi.com While methods specific to this compound are not widely published, general strategies for creating chiral pyrrolidinones, particularly those with C-5 substitution, are relevant. These approaches often involve:

Chiral Pool Synthesis: Utilizing readily available chiral starting materials, such as L-pyroglutamic acid, to build the desired molecule with a predefined stereochemistry. nih.govacs.org

Asymmetric Catalysis: Employing chiral catalysts to control the stereochemical outcome of a key bond-forming reaction, such as an asymmetric alkylation, to create the quaternary stereocenter. nih.gov

Use of Chiral Auxiliaries: Temporarily attaching a chiral group to the starting material to direct the stereochemistry of a reaction, followed by its removal.

The construction of the C-5 quaternary stereocenter in an enantioselective manner remains a significant synthetic challenge due to the high steric demand of the reaction. nih.gov

Computational Studies on Molecular Geometry and Electronic Structure

Computational chemistry provides powerful tools for investigating the structural and electronic properties of molecules like this compound at a theoretical level. Methods such as Density Functional Theory (DFT) can be used to model the molecule and predict various characteristics.

Molecular Geometry: Computational models can determine the lowest-energy conformation of the molecule. This involves optimizing all bond lengths, bond angles, and dihedral angles to find the most stable three-dimensional arrangement. Such calculations would provide precise data on the puckering of the pyrrolidinone ring and the preferred orientations of the cyclohexyl and propyl substituents, confirming the qualitative analysis of steric hindrance.

Electronic Structure: These studies also reveal details about the electron distribution within the molecule.

Molecular Electrostatic Potential (MEP) Map: An MEP map illustrates the charge distribution on the molecular surface. For this compound, it would show a region of negative potential (electron-rich) around the carbonyl oxygen and a region of positive potential (electron-poor) near the N-H proton, indicating likely sites for electrophilic and nucleophilic interactions, respectively.

Frontier Molecular Orbitals: Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) helps in understanding the molecule's reactivity. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of chemical stability.

Below is a table of computed properties for this compound, which provide a quantitative glimpse into its physicochemical characteristics. guidechem.com

| Computed Property | Value |

| Molecular Formula | C13H23NO |

| Molecular Weight | 209.33 g/mol |

| XLogP3-AA | 3.1 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 1 |

| Rotatable Bond Count | 3 |

| Topological Polar Surface Area | 29.1 Ų |

| Complexity | 233 |

| Undefined Atom Stereocenter | 1 |

Mechanistic Organic Chemistry of 5 Cyclohexyl 5 Propyl 2 Pyrrolidinone Synthesis and Transformations

Reaction Pathway Elucidation in Pyrrolidinone Formation

The formation of the pyrrolidinone ring, a core structure in many biologically active compounds, can be achieved through several synthetic strategies. researchgate.net The elucidation of these reaction pathways often relies on a combination of experimental evidence and computational modeling. nih.gov

One common pathway involves the intramolecular cyclization of γ-amino acids or their derivatives. For instance, glutamic acid can be converted to 2-pyrrolidone through a process involving dehydration to pyroglutamic acid, followed by hydrogenation and decarbonylation. researchgate.net While this illustrates the formation of the basic pyrrolidinone ring, the synthesis of 5,5-disubstituted analogs requires different precursors, typically starting from acyclic compounds where the stereocenters can be strategically introduced. nih.gov

A prevalent method for constructing 5,5-disubstituted pyrrolidinones is through the cyclization of precursors like γ-nitro ketones or related compounds. The mechanism can involve a Michael addition followed by a Nef-type rearrangement and subsequent cyclization. nih.gov Quantum chemical modeling using density functional theory (DFT) has been employed to study these transformations. For example, in a related synthesis, the cyclization and formation of the pyrrolidine (B122466) ring were found to proceed through a transition state with a low energy barrier, especially when a carbonyl group is protonated in an acidic medium. nih.gov

Another significant pathway is the reductive coupling of nitriles and acrylamides, which can be catalyzed by transition metals like cobalt. organic-chemistry.org This method offers high regioselectivity. The proposed mechanism involves the reduction of a Co(II) catalyst to Co(I), which then undergoes cyclometalation with the nitrile and acrylamide to form a cobaltaazacyclopentene intermediate. This intermediate is then protonated and undergoes keto-amide cyclization to yield the pyrrolidinone product. organic-chemistry.org

Furthermore, iridium-catalyzed reductive [3 + 2] cycloaddition reactions of amides and conjugated alkenes provide a general and highly selective route to complex pyrrolidine structures. acs.org This strategy involves the reductive generation of azomethine ylide species which then undergo cycloaddition. acs.org

Role of Catalysis in Stereoselective and Regioselective Pyrrolidinone Synthesis

Catalysis is paramount in controlling the stereochemistry (the 3D arrangement of atoms) and regiochemistry (the specific location of bond formation) during the synthesis of complex molecules like 5-Cyclohexyl-5-propyl-2-pyrrolidinone.

Stereoselective Synthesis: Achieving a specific stereoisomer is often crucial for biological activity. Asymmetric organocatalysis, using small chiral organic molecules, has emerged as a powerful tool. mdpi.com Chiral pyrrolidine-based organocatalysts, often derived from proline, can activate substrates by forming chiral enamines or iminium ions, guiding the approach of the reacting partner to create a specific stereocenter. mdpi.com For the synthesis of 2,2-disubstituted pyrrolidines, a catalytic, enantioselective method can involve an asymmetric allylic alkylation to establish a stereogenic quaternary center, followed by a ring contraction. nih.gov

Copper-promoted intramolecular aminooxygenation of alkenes is another method that can achieve high diastereoselectivity. The mechanism is proposed to proceed through a chair-like transition state during a syn-aminocupration step, leading to the formation of cis- or trans-pyrrolidines depending on the substrate's substitution pattern. nih.gov

Regioselective Synthesis: Regioselectivity determines which constitutional isomer is formed. In the cobalt-catalyzed reductive coupling of nitriles and acrylamides, excellent regioselectivity is achieved, leading specifically to 5-methylenepyrrolidinone derivatives. organic-chemistry.org The regioselectivity is dictated by the formation of the initial cobaltaazacyclopentene intermediate. organic-chemistry.org Similarly, indium(III) chloride has been used to mediate the stereo- and regioselective synthesis of vinyl-substituted pyrrolidines from N-tethered alkyne-alkenols. nih.gov

The table below summarizes the impact of different catalytic systems on the stereoselectivity of pyrrolidinone synthesis, illustrated with analogous reactions.

| Catalyst/Promoter | Reaction Type | Key Feature | Typical Selectivity Outcome | Reference |

|---|---|---|---|---|

| Chiral Phosphine | Enantioselective Alkylation | Forms chiral frameworks with contiguous tertiary carbon centers. | High enantioselectivities (e.g., up to 99% ee). | researchgate.net |

| Copper(II) ethoxide | Intramolecular Aminooxygenation | Forms 2,5-disubstituted pyrrolidines via a proposed chair-like transition state. | High diastereoselectivity (>20:1 dr for 2,5-cis products). | nih.gov |

| Co(dppe)I₂ / Zn | Reductive Coupling | Directs the formation of the C5-C(methylene) bond. | High regioselectivity for 5-methylenepyrrolidinones. | organic-chemistry.org |

| Iridium(I) Vaska's Complex | Reductive [3+2] Cycloaddition | Generates azomethine ylides for cycloaddition. | High regio- and diastereocontrol depending on the dipolarophile. | acs.org |

Investigation of Reaction Intermediates and Transition States

The direct observation of reaction intermediates and the characterization of transition states are challenging but essential for a complete mechanistic understanding. This is often accomplished through a combination of spectroscopic methods and computational chemistry. nih.gov

In the synthesis of pyrrolidines via copper-catalyzed intramolecular C–H amination, mechanistic studies have involved the isolation and characterization of a fluorinated copper(II) complex, which was initially thought to be an intermediate. acs.org However, kinetic monitoring revealed that this complex was not on the main reaction pathway, suggesting that the reaction proceeds through a different mechanism, likely involving a single-electron transfer (SET) step followed by ring closing. acs.org Computational studies, particularly DFT, are invaluable for mapping out the energy profiles of different potential pathways and identifying the lowest energy transition states. nih.govnih.gov

For instance, in a study on pyrrolidine ring formation from a coumarin derivative, DFT calculations showed that the cyclization step itself has a very low energy barrier (11.9 kJ mol⁻¹), but it is preceded by a tautomerization step with a much higher barrier (178.4 kJ mol⁻¹), identifying the rate-limiting step. nih.gov The geometry of these calculated transition states can explain observed stereoselectivities; for example, the high cis selectivity in copper-promoted aminooxygenation is rationalized by a chair-like transition state that places a key substituent in a pseudoequatorial position to minimize steric hindrance. nih.gov

Key intermediates identified or proposed in various pyrrolidinone syntheses include:

Cobaltaazacyclopentene: In cobalt-catalyzed reductive coupling. organic-chemistry.org

Primary Carbon Radical: In copper-promoted aminooxygenation, which can be trapped by agents like TEMPO. nih.gov

Azomethine Ylides: In [3+2] cycloaddition reactions. nih.govnih.gov

Organocopper(II) species: Formed after an initial aminocupration step, which then undergoes homolysis. nih.gov

Spectroscopic and Analytical Characterization Methodologies for Pyrrolidinone Structures

Advanced Nuclear Magnetic Resonance Spectroscopy (NMR) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the molecular structure of organic compounds in solution. For 5-Cyclohexyl-5-propyl-2-pyrrolidinone, a combination of one-dimensional (¹H and ¹³C NMR) and two-dimensional (COSY, HSQC, HMBC) experiments provides a complete picture of the atomic connectivity.

¹H NMR: The proton NMR spectrum would reveal distinct signals for the protons on the cyclohexyl ring, the propyl chain, and the pyrrolidinone ring. The chemical shifts and splitting patterns of the methylene (-CH₂-) protons adjacent to the chiral center and the lactam nitrogen would be particularly informative.

¹³C NMR: The carbon NMR spectrum would show characteristic signals for the carbonyl carbon (C=O) of the lactam, the quaternary carbon at the 5-position, and the various carbons of the cyclohexyl and propyl groups. nih.gov

2D NMR: Techniques like HSQC (Heteronuclear Single Quantum Coherence) would correlate proton signals with their directly attached carbon atoms, while HMBC (Heteronuclear Multiple Bond Correlation) would establish longer-range (2-3 bond) connections between protons and carbons. These correlations are crucial for definitively assigning the structure and connecting the substituent groups to the pyrrolidinone core.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are predicted values based on typical shifts for similar functional groups.

| Atom/Group | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |

| C=O (Lactam Carbonyl) | - | ~175-180 |

| C5 (Quaternary Carbon) | - | ~65-75 |

| N-H (Lactam Amide) | ~7.0-8.0 (broad) | - |

| Pyrrolidinone CH₂ | ~1.8-2.5 | ~25-40 |

| Propyl CH₂ (adjacent to C5) | ~1.5-1.8 | ~35-45 |

| Propyl CH₂ (middle) | ~1.2-1.4 | ~15-20 |

| Propyl CH₃ | ~0.8-1.0 | ~10-15 |

| Cyclohexyl CH (adjacent to C5) | ~1.5-1.9 | ~40-50 |

| Cyclohexyl CH₂ | ~1.0-1.8 | ~25-35 |

Mass Spectrometry (MS) Applications in Compound Identification and Purity Assessment

Mass spectrometry (MS) is a vital technique for determining the molecular weight of a compound and gaining structural insights through fragmentation analysis. wvu.edu For this compound (Molecular Formula: C₁₃H₂₃NO), the molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ would be observed, confirming its molecular weight.

Electron Ionization (EI) would induce characteristic fragmentation, providing a "fingerprint" for the molecule. Common fragmentation pathways for pyrrolidinone derivatives involve the cleavage of the substituent groups from the ring. wvu.eduresearchgate.net Key fragments for this compound would likely arise from the loss of the propyl group, the cyclohexyl group, or parts thereof. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which helps to confirm the elemental composition.

Table 2: Predicted Mass Spectrometry Fragmentation for this compound

| m/z Value (Predicted) | Possible Fragment Identity |

| 209 | [M]⁺ (Molecular Ion) |

| 166 | [M - C₃H₇]⁺ (Loss of propyl group) |

| 126 | [M - C₆H₁₁]⁺ (Loss of cyclohexyl group) |

| 84 | Pyrrolidinone ring fragment |

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule. americanpharmaceuticalreview.comtriprinceton.org These two methods are often complementary, as some vibrational modes are more active in IR and others are more active in Raman. mt.com

For this compound, the key functional groups to be identified are the lactam and the aliphatic C-H bonds.

Lactam Group: A strong absorption band in the IR spectrum between 1650 and 1700 cm⁻¹ is characteristic of the C=O stretching vibration of the five-membered lactam ring. nih.gov The N-H stretching vibration would appear as a broad band in the region of 3200-3400 cm⁻¹.

Aliphatic Groups: Multiple sharp peaks between 2850 and 3000 cm⁻¹ would correspond to the C-H stretching vibrations of the cyclohexyl and propyl groups. researchgate.net

Raman spectroscopy is particularly sensitive to non-polar bonds and can provide complementary information on the C-C backbone of the aliphatic substituents. americanpharmaceuticalreview.comnih.gov

Table 3: Characteristic IR and Raman Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Spectroscopy | Expected Intensity |

| ~3200-3400 | N-H Stretch | IR | Medium-Strong, Broad |

| ~2850-2960 | Aliphatic C-H Stretch | IR, Raman | Strong |

| ~1650-1700 | C=O Stretch (Lactam) | IR | Strong |

| ~1450 | CH₂ Bend | IR | Medium |

X-ray Crystallography for Absolute Configuration and Solid-State Structure (if applicable to related compounds)

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. nih.gov This technique provides precise information on bond lengths, bond angles, and the absolute configuration of chiral centers. nih.gov

For this compound, the carbon at the 5-position is a chiral center. If a single enantiomer of the compound can be crystallized, X-ray crystallography can unambiguously determine its absolute stereochemistry (R or S configuration). nih.govmdpi.com The analysis also reveals how the molecules pack together in the crystal lattice, providing insight into intermolecular interactions like hydrogen bonding involving the lactam N-H and C=O groups. While a specific crystal structure for this compound may not be publicly available, the structures of numerous related pyrrolidinone derivatives have been determined, establishing the utility of this method for the compound class. researchgate.netresearchgate.net

Chromatographic Techniques for Separation and Analysis (e.g., GC-MS, LC-MS)

Chromatographic methods are essential for separating the target compound from impurities and for quantitative analysis. The choice between Gas Chromatography (GC) and Liquid Chromatography (LC) depends on the compound's volatility and thermal stability.

Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful combination for the analysis of volatile and thermally stable compounds. nih.gov this compound would likely be amenable to GC analysis. The technique separates components of a mixture, which are then detected by a mass spectrometer, allowing for both identification and quantification. mdma.chresearchgate.net The retention time from the GC provides one level of identification, while the mass spectrum provides confirmation. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is suitable for a wider range of compounds, including those that are less volatile or thermally sensitive. researchgate.net A hydrophilic interaction liquid chromatography (HILIC) or reversed-phase (RP) LC method could be developed for the analysis of this moderately polar compound. nih.gov Coupling the LC to a tandem mass spectrometer (LC-MS/MS) allows for highly selective and sensitive quantification, even in complex matrices. nih.gov

Theoretical and Computational Chemistry Approaches to 5 Cyclohexyl 5 Propyl 2 Pyrrolidinone

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure of a molecule. scienceopen.com These calculations can determine the distribution of electrons within 5-Cyclohexyl-5-propyl-2-pyrrolidinone, which is fundamental to understanding its stability and reactivity.

Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the region from which an electron is most likely to be donated, indicating susceptibility to electrophilic attack. Conversely, the LUMO represents the region most likely to accept an electron, indicating sites for nucleophilic attack. nih.gov The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap (E_g), is a crucial indicator of the molecule's chemical reactivity and kinetic stability. nih.gov A smaller gap generally suggests higher reactivity.

For this compound, calculations would likely show the HOMO localized around the nitrogen and oxygen atoms of the lactam ring due to the presence of lone pairs, while the LUMO might be distributed over the carbonyl group (C=O). This information allows for the prediction of how the molecule will interact with other reagents.

Table 1: Predicted Electronic Properties from Quantum Chemical Calculations

| Parameter | Description | Predicted Significance for this compound |

|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; related to electron-donating ability. | Indicates regions susceptible to attack by electrophiles, likely involving the lactam ring. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; related to electron-accepting ability. | Indicates regions susceptible to attack by nucleophiles, particularly the carbonyl carbon. |

| HOMO-LUMO Gap (E_g) | Energy difference between HOMO and LUMO; correlates with chemical reactivity and stability. nih.gov | A larger gap would suggest higher stability and lower overall reactivity. |

| Molecular Electrostatic Potential (MEP) | A map of electrostatic potential on the molecule's surface, showing charge distribution. | Reveals electron-rich (negative potential, e.g., carbonyl oxygen) and electron-poor (positive potential) regions, guiding predictions of intermolecular interactions. |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum calculations often focus on a static, minimum-energy structure, molecules are dynamic entities. Molecular Dynamics (MD) simulations are a computational method used to model the physical movement of atoms and molecules over time. mdpi.com By solving Newton's equations of motion for a system, MD simulations generate a trajectory that reveals the molecule's conformational flexibility and potential intermolecular interactions. mdpi.com

For this compound, MD simulations can explore the various spatial arrangements (conformations) of the cyclohexyl and propyl groups relative to the pyrrolidinone ring. These simulations can identify the most stable, low-energy conformations and the energy barriers between them. nih.gov This is crucial for understanding how the molecule's shape influences its ability to interact with biological targets like enzymes or receptors.

Furthermore, MD simulations can be used to study how this compound interacts with its environment, such as solvent molecules or a binding site on a protein. nih.govmdpi.com By analyzing the simulation trajectory, researchers can identify key intermolecular forces, such as hydrogen bonds (e.g., involving the lactam's N-H and C=O groups) and hydrophobic interactions (involving the cyclohexyl and propyl groups), that govern its binding behavior.

Structure-Activity Relationship (SAR) Studies via Chemoinformatics and QSAR (on the pyrrolidinone class)

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are cornerstones of drug discovery and medicinal chemistry, used to understand how a molecule's chemical structure relates to its biological effect. researchgate.netfrontiersin.org While specific SAR data for this compound is not available, extensive research on the broader pyrrolidinone class provides valuable insights.

SAR studies involve systematically modifying parts of a molecule and observing the resulting changes in activity. nih.gov For the pyrrolidinone scaffold, research has shown that substituents on the ring significantly influence biological activity. researchgate.netnih.gov For instance, in studies on pyrrolidine (B122466) derivatives as enzyme inhibitors, small, lipophilic groups at certain positions were found to be preferable for optimal potency. rsc.org The nature and flexibility of linker chains and terminal groups can also dramatically affect both potency and selectivity. nih.govrsc.org

QSAR analysis takes this a step further by creating a mathematical model that correlates physicochemical properties (descriptors) of molecules with their biological activity. nih.govimist.ma These models can predict the activity of new, unsynthesized compounds. scispace.com Studies on pyrrolidinone derivatives have successfully used QSAR to identify key descriptors for activity, such as the presence of polar properties on the van der Waals surface and the inclusion of aromatic rings, which can provide hydrophobicity. nih.gov

Table 2: General SAR Findings for the Pyrrolidinone Class

| Structural Modification | Observed Effect on Biological Activity | Relevant Study Context |

|---|---|---|

| Addition of Aromatic Rings | Often increases hydrophobicity and can lead to π-π stacking interactions in binding sites. nih.gov | Enzyme Inhibition |

| Introduction of Polar Groups | Can be important for forming hydrogen bonds with target receptors. nih.gov | Various |

| Modification of Substituent Size/Lipophilicity | Small, lipophilic substituents can enhance potency by fitting into hydrophobic pockets. rsc.org | NAAA Inhibition |

| Alteration of Linker Flexibility | Flexible linkers can increase inhibitory potency but may reduce selectivity. nih.govrsc.org | NAAA Inhibition |

Prediction of Spectroscopic Properties through Computational Methods

Computational methods are widely used to predict spectroscopic properties, which is invaluable for confirming the structure of newly synthesized molecules and for interpreting experimental data. nih.govrsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is a common application of computational chemistry. acs.org The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a reliable approach for calculating the magnetic shielding of atomic nuclei. nih.gov These calculated shielding values are then converted into chemical shifts by referencing them against a standard compound like tetramethylsilane (TMS). For this compound, these calculations would predict the specific chemical shifts for each unique carbon and hydrogen atom, aiding in the assignment of peaks in an experimental spectrum.

Infrared (IR) Spectroscopy: Computational methods can also predict the vibrational frequencies of a molecule. These frequencies correspond to the absorption peaks observed in an IR spectrum. By calculating the vibrational modes, researchers can predict the wavenumbers associated with specific functional groups, such as the C=O stretch of the lactam ring (typically a strong band), C-H stretches of the alkyl groups, and the N-H stretch. elsevierpure.com This information is highly useful for structural elucidation. nih.govresearchgate.net

Table 3: Computational Methods for Spectroscopic Prediction

| Spectroscopy Type | Computational Method | Predicted Parameters | Application |

|---|---|---|---|

| NMR (¹H, ¹³C) | DFT with GIAO method | Chemical Shifts (ppm) | Aids in peak assignment and structural verification. acs.org |

| Infrared (IR) | DFT Frequency Calculation | Vibrational Frequencies (cm⁻¹) | Helps identify functional groups and confirm molecular structure. elsevierpure.com |

Exploration of Academic Applications and Research Potential of Pyrrolidinone Derivatives

Potential Academic Applications of Pyrrolidinone Derivatives as Informed by 5-Cyclohexyl-5-propyl-2-pyrrolidinone's Structural Features

The pyrrolidinone scaffold is a key component in numerous biologically active molecules. nih.gov Its versatility makes it a valuable tool for designing new compounds with potential therapeutic applications. nih.gov

Pyrrolidinone and its derivatives are recognized as important heterocyclic pharmacophores in medicinal chemistry. researchgate.net These five-membered nitrogen-containing rings are fundamental structures in a wide array of pharmacologically active agents and natural products. nih.gov Their significance is underscored by their presence in numerous FDA-approved drugs. nih.gov The structural complexity and molecular diversity of pyrrolidinone-based molecules allow for the design and development of more active and less toxic drug candidates. nih.gov

The value of the pyrrolidinone framework lies in its ability to serve as a versatile scaffold. nih.gov By modifying the substituents on the pyrrolidinone ring, researchers can systematically explore structure-activity relationships (SAR) to develop novel compounds with specific biological targets. nih.gov This approach is crucial in the discovery of new therapeutic agents to address a variety of health issues. nih.gov

The pyrrolidinone nucleus is a versatile scaffold that has been extensively explored for a wide range of biological activities. researchgate.net Derivatives of this heterocyclic compound have demonstrated significant potential in several therapeutic areas, including as anticonvulsant, antimicrobial, and anticancer agents. nih.govresearchgate.net

Anticonvulsant Activity: Numerous studies have investigated pyrrolidinone derivatives for their potential to manage seizures. For instance, certain pyrrolidine-2,5-dione-acetamides have shown promising anticonvulsant properties in preclinical models. nih.gov Structure-activity relationship (SAR) analyses have revealed that the nature of the substituent at the 3-position of the pyrrolidin-2,5-dione ring significantly influences the anticonvulsant activity. nih.gov

Antimicrobial Activity: The pyrrolidinone scaffold has also been a basis for the development of new antimicrobial agents. researchgate.net For example, certain 1,2,4-oxadiazole pyrrolidine (B122466) derivatives have been synthesized and shown to inhibit bacterial DNA gyrase and topoisomerase IV, which are critical enzymes for bacterial survival. nih.gov

Anticancer Activity: A significant body of research has focused on the anticancer potential of pyrrolidinone derivatives. researchgate.netresearchgate.net Spiro-oxindole alkaloids containing a pyrrolidine ring have shown notable anticancer activity. mdpi.com Additionally, various spiropyrrolidine analogs have been synthesized and evaluated for their effects against different cancer cell lines, with some demonstrating potent cytotoxic effects. nih.gov The mechanism of action for some of these compounds involves the induction of apoptosis, a form of programmed cell death, in cancer cells. nih.gov The versatility of the pyrrolidinone core allows for the synthesis of a wide spectrum of derivatives with the potential for future development into novel drugs for treating various diseases. researchgate.net

Table 1: Examples of Biological Activities of Pyrrolidinone Analogues

| Biological Activity | Example Derivative Class | Key Findings |

|---|---|---|

| Anticonvulsant | Pyrrolidine-2,5-dione-acetamides | Substituents at the 3-position of the ring influence activity. |

| Antimicrobial | 1,2,4-oxadiazole pyrrolidines | Inhibit bacterial DNA gyrase and topoisomerase IV. |

| Anticancer | Spiro-oxindole pyrrolidines | Exhibit significant cytotoxic activity against cancer cells. |

| Anticancer | Spiropyrrolidine analogs | Can induce apoptosis in cancer cell lines. |

The pyrrolidinone scaffold is a valuable tool in the design of molecules with high affinity and selectivity for specific biological receptors. nih.gov The three-dimensional structure of the pyrrolidinone ring allows for precise spatial orientation of substituents, which can lead to improved interactions with target proteins. nih.gov

One area where this has been demonstrated is in the development of antagonists for the chemokine receptor CXCR4, which is implicated in cancer metastasis and other diseases. frontiersin.org By incorporating a pyrrolidinone ring into the molecular structure, researchers have been able to create compounds with strong binding affinity for the CXCR4 receptor. frontiersin.org

Furthermore, the stereochemistry of the pyrrolidinone ring can play a crucial role in determining the biological activity of a molecule. nih.gov Different stereoisomers of a pyrrolidinone-containing compound can exhibit varying binding modes and potencies at their target receptor. nih.gov This highlights the importance of controlling the stereochemistry during the synthesis of new analogs to achieve the desired pharmacological profile. nih.gov For example, in the development of kappa opioid receptor agonists, specific enantiomers of pyrrolidinyl-hexahydro-pyranopiperazines displayed differential bias in signaling pathways. nih.gov

Pyrrolidinone Derivatives in Agrochemical Research

The application of pyrrolidinone derivatives extends beyond pharmaceuticals into the field of agrochemical research. pmarketresearch.com These compounds have shown potential as active ingredients, such as herbicides, and also serve as important formulation aids like solvents and surfactants. nbinno.com

Certain pyrrolidinone derivatives have been investigated for their herbicidal properties. nih.gov Specifically, novel spiro cyclohexyl pyrrolin-2-ones have been synthesized and patented for their use in controlling weeds and unwanted grasses in plant crops. google.com These compounds can be used as selective herbicides in useful crops or as non-selective herbicides, demonstrating their versatility in weed management. google.com The effectiveness of these herbicides can depend on various factors, including the application rate, formulation, and the specific weed spectrum being targeted. google.com

The exploration of spiro-conjugated cycles, including those containing a pyrrolidinone ring, is an active area of research due to their unique chemical and biological properties. mdpi.com The spiro structure, where two rings share a single atom, can impart specific conformational constraints that may enhance biological activity. nih.gov

Pyrrolidinone derivatives play a significant role in the formulation of agrochemicals, acting as both solvents and surfactants. nbinno.compageplace.de

As solvents, compounds like N-methylpyrrolidone (NMP) and its alternatives are used to dissolve active ingredients in pesticides, herbicides, and fungicides, thereby improving their stability and bioavailability. nbinno.comeschemy.com The high polarity and solvency of these compounds make them effective for a wide range of agrochemical products, including emulsifiable concentrates and wettable powders. eschemy.comgoogleapis.com For example, 2-pyrrolidone is used as a solvent for various herbicides and pesticides to enhance their solubility and stability. atamanchemicals.com

In addition to their role as solvents, pyrrolidinone derivatives can also function as surfactants in agrochemical formulations. researchgate.netgoogle.com Surfactants are crucial for the performance of many agrochemical products, acting as dispersing agents, wetting agents, and emulsifiers. pageplace.de The pyrrolidone ring can enhance the performance of surfactant structures by improving water solubility and compatibility. researchgate.net N-alkylpyrrolidones, for instance, exhibit surface-active properties that can be beneficial in agrochemical formulations. researchgate.net The inclusion of surfactants in these formulations is essential for creating stable dispersions and for optimizing the biological efficacy of the active ingredients. pageplace.de

Contribution to Natural Product Synthesis and Analog Development

The pyrrolidinone (or γ-lactam) ring is a fundamental structural component found in a vast number of natural products, particularly in alkaloids. nih.govresearchgate.net This five-membered nitrogen-containing heterocycle is a key building block in compounds with significant biological activity. nih.govresearchgate.net Consequently, the development of synthetic methods to construct this scaffold is a major focus in organic chemistry. nih.govresearchgate.net

Pyrrolidine and pyrrolidinone motifs are central to the frameworks of complex alkaloids from families such as Aspidosperma, Stemona, and batzelladine. nih.gov The synthesis of these intricate molecules often relies on strategies that build or modify the pyrrolidinone core. nih.gov For instance, pyrrole and its derivatives have been effectively used as starting materials to access these polycyclic alkaloid structures. nih.gov

Beyond total synthesis, the pyrrolidinone scaffold is a versatile template for the development of novel therapeutic agents. nih.govresearchgate.net Medicinal chemists frequently use this ring system to design analogs of natural products or entirely new bioactive molecules. nih.govresearchgate.netmdpi.com The non-planar, three-dimensional structure of the saturated pyrrolidinone ring allows for efficient exploration of pharmacophore space, which is advantageous in drug design. nih.govresearchgate.net

The development of new synthetic routes to polyfunctional 2-pyrrolidinone (B116388) derivatives is an active area of research. usm.edu These methods provide access to a wide range of analogs that can be screened for various biological activities, including antibacterial, antifungal, anticancer, and anticonvulsant properties. researchgate.net Chiral pyrrolidine-2,5-diones, derived from natural sources like 2-hydroxycitric acids, have been used to prepare enantiomerically pure fused poly-heterocyclic ring systems, which are important skeletons for pharmacologically active compounds. acs.org

Examples of natural product classes containing the pyrrolidinone scaffold include:

Alkaloids: A broad category where the pyrrolidinone ring is a common feature. nih.govmdpi.com

Aza-sugars: Polyhydroxylated pyrrolidines that can act as inhibitors of carbohydrate-processing enzymes, showing potential as antidiabetic and anticancer drugs. nih.gov

Peptides and Hormones: The pyrrolidinone structure is integrated into various biologically important peptides and hormones. mdpi.com

The synthesis of these natural products and their analogs often involves stereoselective methods to control the three-dimensional arrangement of atoms, which is crucial for biological function. nih.govresearchgate.netmdpi.com

Future Research Directions and Unanswered Questions for 5 Cyclohexyl 5 Propyl 2 Pyrrolidinone

Development of More Efficient and Sustainable Synthetic Routes

A primary area for future research lies in the development of more efficient and environmentally benign methods for the synthesis of 5-Cyclohexyl-5-propyl-2-pyrrolidinone. Traditional multi-step syntheses can be time-consuming and generate significant waste. acs.org Future efforts could focus on the following:

Catalytic Approaches: Investigating novel catalytic systems, including transition metal and organocatalysts, to streamline the synthesis. mdpi.com This could involve catalytic C-H activation or cycloaddition reactions to construct the pyrrolidinone ring in fewer steps.

Green Chemistry Principles: The application of green chemistry principles, such as the use of renewable starting materials, solvent-free reaction conditions, and energy-efficient processes like microwave-assisted synthesis, would be a significant advancement. nih.gov

A key challenge will be to develop methods that are not only efficient but also scalable for potential larger-scale production.

| Synthetic Strategy | Potential Advantages | Key Research Focus |

| Catalytic C-H Amination | High atom economy, direct functionalization | Development of selective and robust catalysts |

| [3+2] Cycloadditions | Rapid construction of the pyrrolidinone ring | Control of regioselectivity and stereoselectivity |

| Microwave-Assisted Synthesis | Reduced reaction times, improved yields | Optimization of reaction conditions and scalability |

Investigation of Stereoselective Synthetic Pathways to Specific Enantiomers

The C5 position of this compound is a stereocenter, meaning the compound can exist as two enantiomers. These enantiomers may exhibit different biological activities and physical properties. researchgate.net Therefore, the development of stereoselective synthetic methods to access single enantiomers is of paramount importance. Future research in this area should include:

Chiral Auxiliaries: The use of chiral auxiliaries derived from natural sources like amino acids to guide the stereochemical outcome of the reaction. nih.gov

Asymmetric Catalysis: Employing chiral catalysts, such as proline derivatives or transition metal complexes with chiral ligands, to induce enantioselectivity. mdpi.com

Enzymatic Resolutions: Exploring the use of enzymes to selectively react with one enantiomer in a racemic mixture, allowing for the separation of the desired enantiomer.

A significant unanswered question is how the bulky cyclohexyl and propyl groups will influence the stereoselectivity of these reactions. Understanding these steric effects will be crucial for designing effective asymmetric syntheses. chemistryviews.org

| Method | Principle | Potential Challenges |

| Chiral Pool Synthesis | Starting from enantiomerically pure precursors | Limited availability of suitable starting materials |

| Asymmetric Organocatalysis | Use of small organic molecules as chiral catalysts | Catalyst loading and turnover number |

| Kinetic Resolution | Different reaction rates of enantiomers | Maximum theoretical yield of 50% for one enantiomer |

Advanced Mechanistic Investigations of Novel Transformations

A deeper understanding of the reaction mechanisms underlying the synthesis and potential transformations of this compound is crucial for optimizing existing methods and discovering new reactivity. Future research should employ a combination of experimental and computational techniques:

In-situ Spectroscopy: Utilizing techniques like NMR and IR spectroscopy to monitor reaction progress and identify transient intermediates.

Kinetic Studies: Performing kinetic experiments to determine reaction orders and activation parameters, providing insights into the rate-determining steps.

Computational Modeling: Using density functional theory (DFT) and other computational methods to model reaction pathways, transition states, and predict reactivity. acs.org

A key question to be addressed is how the interplay of the cyclohexyl and propyl groups at the C5 position influences the stability of intermediates and the energy barriers of different reaction pathways.

Structure-Based Design and Synthesis of Functionalized Analogs for Targeted Research

The this compound scaffold can serve as a starting point for the design and synthesis of a library of functionalized analogs with tailored properties. researchgate.net This approach is central to drug discovery and materials science. Future directions include:

Pharmacophore Modeling: Using computational tools to identify the key structural features required for binding to a specific biological target and designing analogs that incorporate these features. researchgate.net

Combinatorial Chemistry: Employing combinatorial approaches to rapidly synthesize a diverse range of analogs with variations at different positions of the pyrrolidinone ring.

Structure-Activity Relationship (SAR) Studies: Systematically modifying the structure of the lead compound and evaluating the impact on its biological activity to develop a comprehensive understanding of the structure-activity relationship. nih.gov

An important area of investigation will be to explore how modifications to the cyclohexyl and propyl groups, as well as functionalization at other positions of the pyrrolidinone ring, affect the molecule's properties. nih.gov

Exploration of Novel Academic Applications beyond Established Pyrrolidinone Uses

While pyrrolidinones have established applications, the unique structure of this compound may unlock novel academic and industrial uses. Future research should explore its potential in:

Organocatalysis: Investigating its use as a chiral ligand or catalyst in asymmetric reactions, leveraging the defined stereochemistry at the C5 position. mdpi.com

Materials Science: Exploring its potential as a monomer for the synthesis of novel polymers with unique thermal or optical properties.

Chemical Probes: Developing fluorescently labeled or biotinylated derivatives to be used as chemical probes for studying biological processes. mdpi.com

A significant unanswered question is whether the specific combination of the cyclohexyl and propyl groups can impart unique and advantageous properties in these underexplored application areas.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.